AMG-837 was developed through high-throughput screening techniques aimed at identifying novel GPR40 agonists. The compound's classification as a GPR40 agonist positions it within the broader context of metabolic disease research, specifically targeting insulin signaling pathways in pancreatic beta cells. Its structural characteristics include a β-substituted phenylpropanoic acid framework, which has been optimized for increased potency compared to earlier lead compounds identified during the screening process .
The synthesis of AMG-837 Calcium Hydrate involves several key steps:
The molecular structure of AMG-837 Calcium Hydrate can be described as follows:
The three-dimensional conformation and specific functional groups play crucial roles in the compound's interaction with biological targets .
AMG-837 Calcium Hydrate undergoes several notable chemical reactions:
These reactions are fundamental for understanding the pharmacodynamics of AMG-837.
The mechanism of action of AMG-837 involves:
The detailed understanding of this mechanism is crucial for developing therapeutic strategies targeting type 2 diabetes.
AMG-837 Calcium Hydrate is primarily used in scientific research focused on:
AMG-837 calcium hydrate (CAS 1259389-38-2) is a chiral β-alkynyl carboxylic acid derivative with the molecular formula C₂₆H₂₁F₃O₃·¹/₂Ca·H₂O and a molecular weight of 455.45 g/mol. Its structure features a stereospecific alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for chemical biology studies [1] [7]. As a partial agonist of GPR40/FFA1 (Free Fatty Acid Receptor 1), it inhibits specific [³H]AMG-837 binding to human FFA1 with a pIC₅₀ of 8.13 [1].
Table 1: Key Physicochemical and Pharmacological Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₁F₃O₃·¹/₂Ca·H₂O |
Molecular Weight | 455.45 g/mol |
CAS Number | 1259389-38-2 |
Solubility in DMSO | ≥42 mg/mL (92.22 mM) |
Human GPR40 EC₅₀ (Ca²⁺ flux) | 13.5 ± 0.8 nM |
Selectivity (vs. GPR41/43/120) | >10,000 nM EC₅₀ |
The compound exhibits species-specific potency: mouse (EC₅₀ = 22.6 nM), rat (EC₅₀ = 31.7 nM), and rhesus monkey (EC₅₀ = 30.6 nM) receptors [3]. It demonstrates glucose-dependent insulin secretion in pancreatic islets (EC₅₀ = 142 ± 20 nM) and enhances Ca²⁺ flux via Gαq-protein coupling, measured through GTPγS binding (EC₅₀ = 1.5 ± 0.1 nM) and inositol phosphate accumulation (EC₅₀ = 7.8 ± 1.2 nM) [3] [6].
AMG-837 emerged from lead optimization of β-substituted phenylpropanoic acids identified via high-throughput screening. Key structural innovations included:
Asymmetric synthesis was achieved through copper-catalyzed conjugate reduction of chiral enynes, enabling enantioselective production of the (S)-isomer [7]. The calcium hydrate form was developed to optimize solubility and oral bioavailability, which reaches 84% in rats with a plasma Cₘₐₓ of 1.4 μM after 0.5 mg/kg dosing [1].
Table 2: Key Structural Analogs and Their Properties
Compound | Key Feature | Activity |
---|---|---|
AMG 837 hemicalcium | Improved crystallinity | pIC₅₀: 8.13 (FFA1 binding) [6] |
AMG 837 sodium salt | Enhanced aqueous solubility | EC₅₀: 13 nM (GPR40) [7] |
TAK-875 (Fasiglifam) | Full agonist | Discontinued due to hepatotoxicity |
Metabolic Disorders:AMG-837 enhances glucose-dependent insulin secretion via GPR40 activation, avoiding hypoglycemia risks associated with sulfonylureas. In Zucker fatty rats, daily oral dosing (0.03–0.3 mg/kg, 21 days) reduced glucose AUC by 7–25% and increased insulin secretion during glucose tolerance tests [1] [3]. The mechanism involves:
Antimicrobial Applications:While not its primary indication, AMG-837's structural similarity to bile acid derivatives (e.g., cholic acid 7-sulfate) suggests potential antimicrobial activity through TGR5 receptor modulation in enteroendocrine cells. TGR5 activation induces antimicrobial peptide secretion, though direct evidence for AMG-837 remains exploratory [8].
Table 3: In Vivo Efficacy in Rodent Metabolic Models
Model | Dose & Duration | Key Outcomes |
---|---|---|
Zucker fatty rats | 0.3 mg/kg/day × 21 days | ↓ Glucose AUC 25%, ↑ insulin secretion |
Sprague-Dawley rats | Single 0.05 mg/kg dose | ↓ Post-prandial glucose (half-maximal response) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1